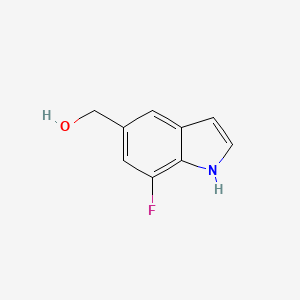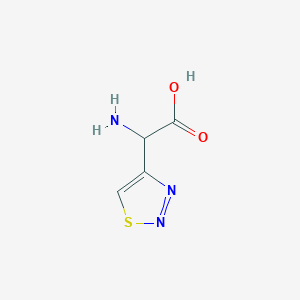
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is an organic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with cyanoacetamide.
Oximation: Cyanoacetamide undergoes oximation to form 2-cyano-2-hydroxyiminoacetamide.
Etherification: The oxime is then etherified to produce 2-ethoxyiminoacetamide.
Phosphorus Oxychloride Reaction: This intermediate reacts with phosphorus oxychloride to form ethoxymethylenemalononitrile.
Aminolysis: The product undergoes aminolysis to yield 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile.
Bromination and Cyclization: Bromination followed by cyclization with potassium thiocyanate results in the formation of the desired thiadiazole ring.
Hydrolysis: Finally, hydrolysis of the nitrile group yields this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and phase-transfer catalysts to improve yield and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can also occur, especially at the thiadiazole ring.
Substitution: The compound is prone to nucleophilic substitution reactions due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products:
Oxidation: Oxidation typically yields nitroso or nitro derivatives.
Reduction: Reduction can produce amine derivatives.
Substitution: Substitution reactions can result in various substituted thiadiazole derivatives.
科学研究应用
2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It can interact with proteins, affecting their function and stability.
Pathways: The compound may influence cellular pathways related to oxidative stress and apoptosis.
相似化合物的比较
2-Amino-1,3,4-thiadiazole: This compound has a similar thiadiazole ring but differs in its substitution pattern.
2-(2-Aminothiazol-4-yl)acetic acid: This compound features a thiazole ring instead of a thiadiazole ring.
Uniqueness: 2-Amino-2-(1,2,3-thiadiazol-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity .
属性
分子式 |
C4H5N3O2S |
|---|---|
分子量 |
159.17 g/mol |
IUPAC 名称 |
2-amino-2-(thiadiazol-4-yl)acetic acid |
InChI |
InChI=1S/C4H5N3O2S/c5-3(4(8)9)2-1-10-7-6-2/h1,3H,5H2,(H,8,9) |
InChI 键 |
KRBISRDRRONYDV-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=NS1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


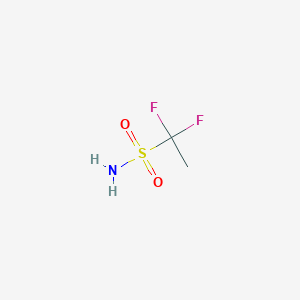

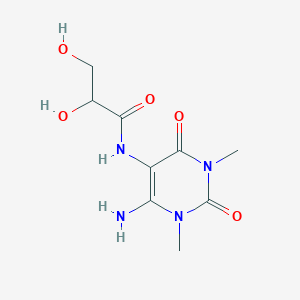



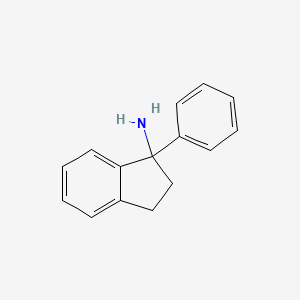

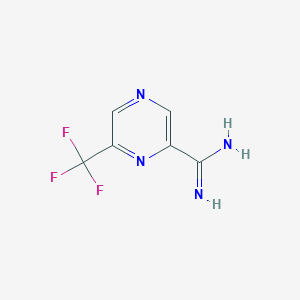
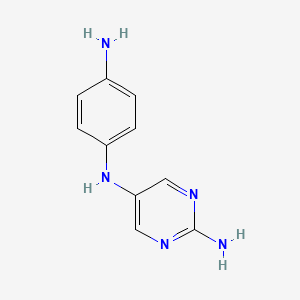
![2-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B13117053.png)

